molecular formula C7H9NO3 B087029 3-Propyl-1,2-oxazole-5-carboxylic acid CAS No. 14716-92-8

3-Propyl-1,2-oxazole-5-carboxylic acid

Cat. No. B087029
CAS RN: 14716-92-8
M. Wt: 155.15 g/mol
InChI Key: JHEZCMNYXDKGTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives often involves strategies that ensure the formation of the oxazole ring with desired substituents. A method relevant to the synthesis of oxazole derivatives, including compounds similar to 3-Propyl-1,2-oxazole-5-carboxylic acid, can involve cyclization reactions using precursors such as carboxylic acids, amidines, and hydrazines to form highly diverse triazoles, which share similarities in their synthesis approach with oxazoles (Castanedo et al., 2011). These methods highlight the versatility and regioselectivity achievable in constructing the oxazole core.

Molecular Structure Analysis

The molecular structure of oxazole derivatives, including 3-Propyl-1,2-oxazole-5-carboxylic acid, can be elucidated through various spectroscopic techniques. The structure and properties of related compounds have been determined using X-ray diffraction and quantum-chemical calculations, which provide detailed insights into the molecular geometry and electronic structure (Shtabova et al., 2005). These analyses are crucial for understanding the compound's reactivity and potential interactions.

Chemical Reactions and Properties

Oxazole derivatives are known for their participation in various chemical reactions. For example, the functionalization and transformation of oxazole compounds can lead to the synthesis of biologically active molecules and materials with specific properties. The preparation of oxazole-based scaffolds demonstrates the compound's utility in creating peptidomimetics and other biologically relevant structures (Ferrini et al., 2015). These reactions underscore the chemical versatility and utility of oxazole derivatives in synthetic chemistry.

Physical Properties Analysis

The physical properties of oxazole derivatives, including solubility, melting points, and crystalline structure, can vary widely depending on the substituents attached to the oxazole ring. Studies on polymorphism and isostructurality in related compounds provide insights into how structural variations affect the physical properties and stability of these molecules (Mazur et al., 2017). Understanding these properties is essential for the application of oxazole derivatives in different scientific domains.

Chemical Properties Analysis

The chemical properties of oxazole derivatives, such as reactivity towards nucleophiles or electrophiles, are influenced by the electronic nature of the oxazole ring and the substituents present. The synthesis and functionalization strategies highlight the reactivity patterns of these compounds, enabling the development of targeted synthetic pathways for complex oxazole derivatives (Williams & Fu, 2010). These properties are critical for leveraging oxazole derivatives in chemical synthesis and material science.

Scientific Research Applications

For example, some new aryl oxazoles were prepared and then assessed for their antimicrobial potential . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans .

In addition, oxazole-5-carboxylic acids have been used in decarboxylative cross-coupling with aryl halides . This process involves the reaction of the carboxylic acid with an aryl halide to form a new carbon-carbon bond .

  • Pharmaceuticals

    • Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
    • For instance, a series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans .
  • Synthesis of New Chemical Entities

    • Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
    • The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
  • Decarboxylative Cross-Coupling

    • Oxazole-5-carboxylic acids have been used in decarboxylative cross-coupling with aryl halides .
    • This process involves the reaction of the carboxylic acid with an aryl halide to form a new carbon-carbon bond .
  • Synthesis of Vitamin B6 Precursor

    • Oxazole has been used in the synthesis of a precursor to pyridoxine, which is converted to vitamin B6 .
  • Industrial Applications

    • Oxazoline, a derivative of oxazole, displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .
  • Natural Product Chemistry

    • Oxazoline is also used in natural product chemistry .
  • Asymmetric Catalysis

    • Oxazolines, a family of compounds related to oxazoles, have been widely investigated for use as ligands in asymmetric catalysis .
  • Protecting Groups for Carboxylic Acids

    • Oxazolines can also be used as protecting groups for carboxylic acids .
  • Monomers for the Production of Polymers

    • Oxazolines are increasingly being used as monomers for the production of polymers .
  • Analysis of Fatty Acids

    • Oxazolines can be used in the analysis of fatty acids .
  • Vascular Relaxation

    • Hydroxysafflor yellow A, a derivative of oxazole, has been found to activate BKCa channels and inhibit L-type Ca channels, inducing vascular relaxation .
  • Synthesis of Azomethine Ylides

    • 4-Oxazolines, a type of oxazoline, are formed as intermediates during the production of certain azomethine ylides .

Future Directions

The future directions of “3-Propyl-1,2-oxazole-5-carboxylic acid” and other oxazole derivatives are promising. They play a very essential role in the area of medicinal chemistry and are being investigated for the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

3-propyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEZCMNYXDKGTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602149
Record name 3-Propyl-1,2-oxazole-5-carboxylic acid
Source EPA DSSTox
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1,2-oxazole-5-carboxylic acid

CAS RN

14716-92-8
Record name 3-Propyl-5-isoxazolecarboxylic acid
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Record name 3-Propyl-1,2-oxazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propyl-1,2-oxazole-5-carboxylic acid
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